6-Fluoro-3-iodo-2-methylpyridine
CAS No.: 884495-23-2
Cat. No.: VC2912400
Molecular Formula: C6H5FIN
Molecular Weight: 237.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 884495-23-2 |
---|---|
Molecular Formula | C6H5FIN |
Molecular Weight | 237.01 g/mol |
IUPAC Name | 6-fluoro-3-iodo-2-methylpyridine |
Standard InChI | InChI=1S/C6H5FIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 |
Standard InChI Key | VTKNZPBQLMGRJH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)F)I |
Canonical SMILES | CC1=C(C=CC(=N1)F)I |
Introduction
6-Fluoro-3-iodo-2-methylpyridine is a synthetic organic compound with the molecular formula C₆H₅FIN and a molecular weight of 237.014 g/mol . It is a derivative of pyridine, a heterocyclic aromatic compound, and contains both fluorine and iodine substituents. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential reactivity.
Solubility and Storage
6-Fluoro-3-iodo-2-methylpyridine should be stored at 2-8°C, protected from light. To enhance solubility, heating the solution to 37°C and using an ultrasonic bath can be effective .
Synthesis and Applications
While specific synthesis methods for 6-Fluoro-3-iodo-2-methylpyridine are not detailed in the available literature, compounds with similar structures often involve halogenation reactions or electrophilic fluorination techniques, as seen in the synthesis of other fluorinated pyridines . This compound could serve as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical chemistry, where fluorinated and iodinated compounds are valuable for their biological activity and potential as radiopharmaceuticals.
Research Findings and Potential Uses
Research on fluorinated and iodinated pyridines often focuses on their applications in medicinal chemistry, particularly in the development of drugs with specific biological activities. The presence of fluorine and iodine in these compounds can enhance their stability, lipophilicity, and ability to interact with biological targets .
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Boiling Point |
---|---|---|---|
6-Fluoro-3-iodo-2-methylpyridine | C₆H₅FIN | 237.014 g/mol | 229.6 ± 35.0 °C |
6-Chloro-3-fluoro-2-methylpyridine | C₆H₅ClFN | 145.56 g/mol | Not specified |
6-Fluoro-3-hydroxy-2-methylpyridine | C₆H₆FNO | 127.116 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume